2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one
CAS No.: 338401-17-5
Cat. No.: VC4530892
Molecular Formula: C15H13NO2
Molecular Weight: 239.274
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338401-17-5 |
|---|---|
| Molecular Formula | C15H13NO2 |
| Molecular Weight | 239.274 |
| IUPAC Name | (2Z)-2-(dimethylaminomethylidene)benzo[e][1]benzofuran-1-one |
| Standard InChI | InChI=1S/C15H13NO2/c1-16(2)9-13-15(17)14-11-6-4-3-5-10(11)7-8-12(14)18-13/h3-9H,1-2H3/b13-9- |
| Standard InChI Key | QBJQEQYZERVILO-LCYFTJDESA-N |
| SMILES | CN(C)C=C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 |
Introduction
Structural and Chemical Identity
2-[(Dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one is a fused polycyclic compound featuring a naphthofuran backbone substituted with a dimethylaminomethylene group. Its molecular architecture combines aromatic and lactonic motifs, rendering it a candidate for diverse chemical and pharmacological investigations.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>13</sub>NO<sub>2</sub> |
| Molecular Weight | 239.274 g/mol |
| IUPAC Name | (2Z)-2-(dimethylaminomethylidene)benzo[e]benzofuran-1-one |
| SMILES | CN(C)C=C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 |
| InChIKey | QBJQEQYZERVILO-LCYFTJDESA-N |
The planar naphthofuran system (C<sub>13</sub>H<sub>8</sub>O<sub>2</sub>) is functionalized at the C2 position by a dimethylamino group conjugated to a methylidene moiety. This conjugation extends the π-electron system, potentially enhancing reactivity in cycloaddition or nucleophilic substitution reactions .
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Michael Addition | Ethanol, reflux, 6–12 h | 70–86% | |
| BF<sub>3</sub> Catalysis | CH<sub>2</sub>Cl<sub>2</sub>, rt, 6 h | 77–97% |
Research Gaps and Future Directions
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Mechanistic Studies: Elucidate the compound’s reactivity in nucleophilic and electrophilic reactions.
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Biological Screening: Assess anticancer, antimicrobial, and anti-inflammatory activities using in vitro models.
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Synthetic Optimization: Develop greener protocols (e.g., photocatalytic methods) to improve yields and reduce waste .
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